molecular formula C12H13NO3 B13680679 (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione

(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione

Cat. No.: B13680679
M. Wt: 219.24 g/mol
InChI Key: DVEGUJIAVRCLNH-UHFFFAOYSA-N
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Description

(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione (CAS 267402-35-7) is a chiral isoindoline-1,3-dione derivative of significant interest in medicinal chemistry research. This high-purity compound (MFCD32847876) has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in drug discovery, known for its versatile biological activities and its role as a key intermediate in the synthesis of complex molecules. Isoindoline-1,3-dione derivatives are extensively investigated for their potential as multi-target therapeutic agents. These compounds show promise in neuropharmacology, particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, where the phthalimide moiety can interact with the peripheral anionic site of the enzyme . Furthermore, this class of compounds demonstrates notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for the COX-2 isoform . The chiral (R)-enantiomer of 2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione is a valuable building block for designing stereospecific bioactive molecules. Its structure, featuring a hydroxyalkyl side chain, is frequently employed as a linker to attach the imide moiety to various pharmacophores, such as arylpiperazines, which can enhance affinity for neurological and inflammatory targets . Researchers utilize this compound in the design and synthesis of novel molecules for probing biological pathways and developing potential treatments for conditions ranging from neurodegenerative diseases to microbial infections . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(3-hydroxy-2-methylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3

InChI Key

DVEGUJIAVRCLNH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)CO

Origin of Product

United States

Preparation Methods

The preparation of (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione involves multi-step synthetic routes centered around the formation of the isoindoline-1,3-dione core and the introduction of the chiral hydroxyalkyl side chain. The key methodologies are derived from patented processes focusing on isoindoline-1,3-dione compounds with hydroxy substituents and chiral centers.

General Synthetic Approach

The core synthetic strategy involves:

Key Reaction Steps

Starting Materials and Intermediates
  • The synthesis typically starts from a substituted phthalic anhydride derivative or an isoindoline-1,3-dione precursor.
  • The chiral side chain is introduced using a protected 3-hydroxy-2-methylpropyl amine or related intermediates.
  • Protecting groups such as silyl ethers (e.g., trimethylsilyl) for hydroxyl groups and carbamate derivatives (e.g., tert-butoxycarbonyl) for amino groups are employed.
Coupling Reaction
  • The coupling of the isoindoline-1,3-dione core with the chiral side chain is performed under basic conditions.
  • Organic bases such as triethylamine or pyridine are used to neutralize acidic byproducts and facilitate the reaction.
  • Solvents include organic acids like acetic acid or polar aprotic solvents to enhance solubility and reaction rates.
  • Elevated temperatures (~120 °C) are applied to drive the reaction to completion.
Deprotection
  • Hydroxyl protecting groups are removed using Lewis acids such as boron trichloride (BCl3) or boron tribromide (BBr3).
  • The deprotection step is critical to yield the free hydroxy group on the side chain without racemization or degradation of the isoindoline-1,3-dione core.

Representative Process Summary

Step Description Reagents/Conditions Outcome
1 Formation of isoindoline-1,3-dione core Cyclization of substituted phthalic anhydride Isoindoline-1,3-dione intermediate
2 Protection of hydroxyl group Silyl protecting group reagents (e.g., TMS-Cl) Protected hydroxy intermediate
3 Coupling with chiral side chain 3-Aminopiperidine-2,6-dione salt, triethylamine, acetic acid, 120 °C Coupled protected compound
4 Deprotection of hydroxyl group Lewis acid (BCl3 or BBr3) (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione

Analysis of Preparation Methods

Advantages

  • High stereochemical control : Use of chiral starting materials and mild conditions preserves the (R)-configuration.
  • Versatility : Protecting group strategies allow selective functionalization and deprotection.
  • Scalability : The reactions employ common reagents and conditions suitable for scale-up.

Purity and Yield

  • The processes yield compounds with purity exceeding 95%, often reaching above 99% after purification.
  • Reaction completeness is typically above 90%, with optimization possible through solvent and temperature adjustments.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoindoline-1,3-dione core can be reduced to form the corresponding isoindoline.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding isoindoline.

    Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

Isoindoline-1,3-dione derivatives are distinguished by their substituents at the 2-position. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Features Reference
(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione 3-Hydroxy-2-methylpropyl (branched) Chiral center (R-configuration); hydroxyl group enhances polarity
2-(3-Hydroxypropyl)isoindoline-1,3-dione 3-Hydroxypropyl (linear) Linear chain; lacks stereochemical complexity
2-(2-Hydroxyethyl)isoindoline-1,3-dione 2-Hydroxyethyl Shorter chain; higher hydrophilicity
(R)-2-(1-Phenylethyl)isoindoline-1,3-dione Phenylethyl Aromatic substituent; increased lipophilicity
2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione Pyridinylmethyl Heterocyclic group; potential for hydrogen bonding
2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione Thiophenylmethyl Sulfur-containing heterocycle; altered electronic properties

Key Observations :

  • Branched vs.
  • Stereochemical Impact : The (R)-configuration is critical for enantioselective interactions, as seen in (R)-2-(1-phenylethyl)isoindoline-1,3-dione, which exhibits distinct biological activity compared to its (S)-enantiomer .

Physicochemical Properties

Property (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione 2-(2-Hydroxyethyl)isoindoline-1,3-dione 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione
Molecular Weight 205.21 g/mol 191.18 g/mol 226.23 g/mol
Density 1.348 g/cm³ N/A N/A
Boiling Point 357°C N/A N/A
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 0

Key Observations :

  • The hydroxyl group in the target compound and 2-(2-hydroxyethyl) analog increases hydrogen-bonding capacity, improving solubility in polar solvents compared to non-polar derivatives like 2-(thiophenylmethyl)isoindoline-1,3-dione .
  • The pyridinylmethyl substituent introduces basicity, which may enhance solubility in acidic environments .

Comparison with Analogs :

  • Linear analogs (e.g., 2-(3-hydroxypropyl)) are synthesized via simpler aldol condensations or Claisen-Schmidt reactions .
  • Aromatic derivatives (e.g., 2-(4-bromophenyl)) require Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Q & A

Basic Questions

Q. What are the established synthetic routes for (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yields?

  • Synthesis Routes :

  • Core Formation : Start with phthalic anhydride and a chiral alcohol (e.g., (R)-3-hydroxy-2-methylpropanol) under reflux with a base (e.g., NaOH) in ethanol to form the isoindoline-1,3-dione core .
  • Functionalization : Use N-alkylation with electrophilic intermediates (e.g., epichlorohydrin derivatives) or one-pot multi-step sequences to introduce the hydroxypropyl group .
    • Optimization :
  • Catalysts : Additives like DMAP can improve yields by 40% (e.g., from 27% to 65% in oxazolidinone syntheses) .
  • Temperature : Elevated temperatures (100–120°C) enhance reaction efficiency for challenging substitutions .

Q. Which characterization techniques are most effective for confirming the structural integrity and enantiomeric purity of (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen environments .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
    • Enantiomeric Purity :
  • Chiral HPLC/GC : Separate enantiomers using chiral stationary phases .
  • Optical Rotation : Compare specific rotation values with literature data .

Advanced Questions

Q. How can stereoselective synthesis be achieved for (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione, and what chiral precursors or catalysts are critical in maintaining enantiopurity?

  • Chiral Precursors : Use enantiopure starting materials like (S)-epichlorohydrin, which retains configuration during alkylation .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to control stereochemistry during key bond-forming steps .
  • Epoxide Intermediates : (R)-configured epoxides (e.g., (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) ensure stereochemical fidelity in downstream reactions .

Q. What methodological approaches are employed to evaluate the biological activity of (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione in anti-inflammatory or anticancer research?

  • In Vitro Assays :

  • Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC50 values .
    • Mechanistic Studies :
  • Western Blotting : Analyze apoptosis markers (e.g., caspase-3 cleavage) .
  • Molecular Docking : Simulate interactions with targets like NF-κB or tubulin .

Q. How do researchers address discrepancies in reported biological activities of isoindoline-1,3-dione derivatives, and what validation strategies ensure data reproducibility?

  • Purity Validation : Rigorous purification (recrystallization, HPLC) to exclude impurities affecting bioactivity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) .
  • Structural Reanalysis : Verify stereochemistry via X-ray crystallography or NOESY NMR if conflicting results arise .

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